An In-depth Technical Guide to 4-Methoxycyclohexanecarboxylic Acid: Properties, Synthesis, and Applications
An In-depth Technical Guide to 4-Methoxycyclohexanecarboxylic Acid: Properties, Synthesis, and Applications
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, offering a detailed exploration of 4-Methoxycyclohexanecarboxylic acid. We will delve into its core chemical properties, stereoisomeric forms, synthetic pathways, and significant applications, particularly its role as a versatile intermediate in the synthesis of complex molecules.
Molecular Structure and Stereoisomerism
4-Methoxycyclohexanecarboxylic acid (C₈H₁₄O₃) is a disubstituted cyclohexane derivative featuring a carboxylic acid group and a methoxy group at positions 1 and 4, respectively.[1] This substitution pattern gives rise to geometric isomerism, resulting in two distinct stereoisomers: cis and trans. The spatial arrangement of these functional groups relative to the cyclohexane ring significantly influences the molecule's physical properties and reactivity.
The cis isomer has both the carboxylic acid and methoxy groups on the same face of the ring, leading to one axial and one equatorial substituent in the most stable chair conformation. In contrast, the trans isomer places the substituents on opposite faces, allowing both bulky groups to occupy equatorial positions, which is generally the more thermodynamically stable conformation.
Caption: Chair conformations of trans and cis isomers.
Physicochemical Properties
The physical and chemical characteristics of 4-Methoxycyclohexanecarboxylic acid are dictated by its functional groups and stereochemistry. The compound is typically available as a mixture of cis and trans isomers.[1]
| Property | Value | Source |
| Molecular Formula | C₈H₁₄O₃ | [1] |
| Molecular Weight | 158.19 g/mol | |
| CAS Number | 95233-12-8 | [1] |
| Appearance | White to off-white solid (<55.5°C), liquid (>58.5°C) | [1] |
| Melting Point | 55.5 - 58.5 °C | [1] |
| Boiling Point | 150 - 165 °C (at 25 Torr) | [1] |
| Refractive Index (n20/D) | 1.4687 (lit.) | [1] |
| pKa | 4.68 ± 0.10 (Predicted) | [1] |
| Flash Point | 113 °C (235.4 °F) - closed cup |
Synthesis Pathways
A prevalent method for synthesizing saturated cyclohexanoic rings is through the catalytic hydrogenation of the corresponding aromatic precursor. For 4-Methoxycyclohexanecarboxylic acid, a logical starting material is p-methoxybenzoic acid (anisic acid). The hydrogenation of the benzene ring yields the desired cyclohexyl ring system. The choice of catalyst and reaction conditions is critical to ensure complete saturation of the aromatic ring without affecting the carboxylic acid or methoxy groups.
Caption: General workflow for synthesis via hydrogenation.
Representative Experimental Protocol: Catalytic Hydrogenation
This protocol is adapted from general hydrogenation procedures for similar substrates, such as the conversion of p-toluic acid.[2]
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Reactor Setup : Charge a high-pressure stainless steel autoclave with p-methoxybenzoic acid and a suitable hydrogenation catalyst (e.g., 5% Ruthenium on Carbon, Ru/C).
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Solvent Addition : Add a solvent capable of dissolving the starting material, such as water or a lower alcohol (e.g., ethanol).
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Pressurization : Seal the autoclave, purge it with nitrogen, and then pressurize with hydrogen gas to the target pressure (e.g., 4-7 kg/cm ²).[3]
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Heating and Agitation : Heat the mixture to the desired temperature (e.g., 130-180 °C) while stirring vigorously to ensure efficient mass transfer.[3]
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Reaction Monitoring : Monitor the reaction progress by measuring hydrogen uptake. The reaction is complete when hydrogen consumption ceases.
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Workup : Cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture to remove the solid catalyst.
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Isolation : Acidify the filtrate (if necessary) and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure to yield the crude product.
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Purification : The resulting mixture of cis and trans isomers can be used as is or separated by techniques like fractional crystallization or column chromatography if a specific isomer is required.
Chemical Reactivity and Key Reactions
The reactivity of 4-Methoxycyclohexanecarboxylic acid is dominated by its two functional groups: the carboxylic acid and the ether (methoxy) group.
Reactions of the Carboxylic Acid Group
The carboxylic acid moiety undergoes typical reactions, serving as a versatile handle for further molecular elaboration.
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Esterification : Reacts with alcohols under acidic catalysis to form the corresponding esters. Methyl 4-methoxycyclohexane-1-carboxylate is a common derivative.[4]
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Acyl Halide Formation : Can be converted to 4-methoxycyclohexanecarbonyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, creating a highly reactive intermediate for amide and ester synthesis.
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Reaction with Organometallics : The cis-isomer is known to react with organolithium reagents, such as methyllithium, to produce the corresponding ketone, cis-4-methoxy-1-acetylcyclohexane.[1]
Caption: Fischer esterification of the carboxylic acid group.
Reactivity of the Methoxy Group
The methoxy group is a relatively stable ether. It is generally resistant to hydrolysis under moderate acidic or basic conditions. However, cleavage can be induced by treatment with strong acids, such as HBr or HI, at elevated temperatures.[5]
Applications in Research and Development
4-Methoxycyclohexanecarboxylic acid is a valuable building block in organic synthesis, primarily utilized as an intermediate for producing more complex and high-value molecules.
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Pharmaceutical Synthesis : It serves as a key reagent in the discovery of novel therapeutics. For instance, it has been used in the synthesis of highly brain-penetrant and selective muscarinic M1 agonists, which are potential candidates for treating neurological disorders.[1] Its structural scaffold is also relevant in the design of modulators for treating conditions like heart failure.[5]
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Agrochemicals : Derivatives of this acid may exhibit biological activity, making them potential candidates for use in agrochemicals.[5]
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Material Science : The compound can be used to modify the properties of polymers and other materials.[5]
Safety and Handling
As with any laboratory chemical, proper safety precautions are essential when handling 4-Methoxycyclohexanecarboxylic acid.
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Hazard Classification : The compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).
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Recommended PPE : Standard personal protective equipment, including safety goggles (eyeshields), chemical-resistant gloves, and a lab coat, should be worn. If handling the powder or creating aerosols, a dust mask (e.g., N95) is recommended.
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Storage : The material should be stored in a tightly sealed container in a dry, well-ventilated area. Recommended storage is at room temperature or refrigerated (2-8°C).[1]
References
-
Quick Company. (n.d.). A Process For The Synthesis Of 4 Methoxycyclohexanone. Retrieved from [Link]
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PubChem. (n.d.). Methyl 4-methoxycyclohexane-1-carboxylate. Retrieved from [Link]
Sources
- 1. 4-METHOXYCYCLOHEXANECARBOXYLIC ACID | 95233-12-8 [chemicalbook.com]
- 2. 4-Methylcyclohexanecarboxylic acid | 4331-54-8 [chemicalbook.com]
- 3. A Process For The Synthesis Of 4 Methoxycyclohexanone [quickcompany.in]
- 4. Methyl 4-methoxycyclohexane-1-carboxylate | C9H16O3 | CID 53849879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Buy 4-Methoxy-1-methylcyclohexane-1-carboxylic acid | 150864-93-0 [smolecule.com]
